molecular formula C8H8N4O2 B1384620 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1935598-58-5

3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B1384620
M. Wt: 192.17 g/mol
InChI Key: CSHYYGTZWOBZCU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyridinone rings. These rings could potentially participate in pi stacking interactions and hydrogen bonding, which could influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings could influence its solubility, melting point, boiling point, and other physical properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Heterocyclic Compounds : A series of new N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized, showcasing the versatility of the core chemical structure in generating a variety of compounds with potential biological activities. These derivatives were synthesized through cyclization reactions, indicating the compound’s pivotal role in creating bioactive molecules (El‐Sayed et al., 2008).

  • Antimicrobial and Antifungal Properties : Research on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including compounds with structures similar to 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, revealed strong antimicrobial activity. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Krolenko et al., 2016).

Anticancer Evaluation

  • Potential in Anticancer Research : A series of derivatives obtained from the cyclization of hydrazinecarbothioamide derivatives showed significant in vitro anticancer activity against various human cancer cell lines. This underscores the compound’s utility in synthesizing novel agents for cancer therapy (Megally Abdo & Kamel, 2015).

Development of Novel Compounds

  • Creation of Bicyclic Systems : Novel bicyclic systems containing the 1,2,4-oxadiazole ring were synthesized, demonstrating the compound's flexibility in contributing to complex molecular architectures with potential for diverse biological applications (Kharchenko et al., 2008).

  • Synthesis of Heterocyclic Compounds with Hypertensive Activity : Research into novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety highlighted the synthesis of compounds expected to have better hypertensive activity. This indicates the compound’s potential in developing therapeutics for cardiovascular diseases (Kumar & Mashelker, 2007).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve further studying its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activities .

properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-4-6-11-7(12-14-6)5-2-1-3-10-8(5)13/h1-3H,4,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHYYGTZWOBZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 3
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 4
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 5
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 6
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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